molecular formula C19H22F3N5O3 B2833474 N-(3,4-dimethoxyphenyl)-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide CAS No. 2415564-65-5

N-(3,4-dimethoxyphenyl)-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide

Cat. No.: B2833474
CAS No.: 2415564-65-5
M. Wt: 425.412
InChI Key: WTBDVCFHBFRSEU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring with a trifluoromethyl group, and a dimethoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring can be functionalized to introduce the carboxamide group.

    Introduction of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be synthesized separately and then coupled with the piperidine derivative.

    Attachment of the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group and the dimethoxyphenyl group can enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenyl)-4-aminopiperidine-1-carboxamide: Lacks the pyrimidine ring.

    N-(3,4-Dimethoxyphenyl)-4-[[6-methylpyrimidin-4-yl]amino]piperidine-1-carboxamide: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

N-(3,4-dimethoxyphenyl)-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increasing lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O3/c1-29-14-4-3-13(9-15(14)30-2)26-18(28)27-7-5-12(6-8-27)25-17-10-16(19(20,21)22)23-11-24-17/h3-4,9-12H,5-8H2,1-2H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBDVCFHBFRSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)NC3=NC=NC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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